molecular formula C10H9NO9S3 B085766 1,3,6-Naphthalenetrisulfonic acid, 8-amino- CAS No. 117-42-0

1,3,6-Naphthalenetrisulfonic acid, 8-amino-

Cat. No. B085766
CAS RN: 117-42-0
M. Wt: 383.4 g/mol
InChI Key: UBDHSURDYAETAL-UHFFFAOYSA-N
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Description

8-amino-1,3,6-naphthalenetrisulfonic acid, also known as ANTS, is a chemical compound with the linear formula C10H9NO9S3 . It is a polyanionic dye often used in various scientific applications .


Molecular Structure Analysis

The molecular weight of 8-amino-1,3,6-naphthalenetrisulfonic acid is 383.377 . The compound has a complex structure with three sulfonic acid groups and one amino group attached to a naphthalene ring .


Chemical Reactions Analysis

In some applications, the reducing end of carbohydrates reacts with the primary amino group of the ANTS molecule, forming a Schiff base, which can then be reduced by sodium cyanoborohydride to a secondary amine .


Physical And Chemical Properties Analysis

8-amino-1,3,6-naphthalenetrisulfonic acid is soluble in water and 15% acetic acid . It exhibits fluorescence with an excitation wavelength of 356 nm and an emission wavelength of 512 nm in 0.1 M phosphate pH 7.0 .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 8-amino-1,3,6-naphthalenetrisulfonic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

8-aminonaphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDHSURDYAETAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79873-38-4 (unspecified hydrochloride salt), 901-79-1 (tri-hydrochloride salt)
Record name 8-Amino-1,3,6-naphthalenetrisulfonic acid
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DSSTOX Substance ID

DTXSID5059454
Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Naphthalenetrisulfonic acid, 8-amino-

CAS RN

117-42-0, 5398-34-5
Record name 8-Aminonaphthalene-1,3,6-trisulfonic acid
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Record name 8-Amino-1,3,6-naphthalenetrisulfonic acid
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Record name Disodium 8-amino-1,3,6-naphthalenetrisulfonate
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Record name Koch acid
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Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Record name 1,3,6-Naphthalenetrisulfonic acid, 8-amino-
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Record name 8-aminonaphthalene-1,3,6-trisulphonic acid
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Record name Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate
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Record name 8-AMINO-1,3,6-NAPHTHALENETRISULFONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 51.2 g of 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt in 120 ml of water containing 21.0 ml of 5N sodium hydroxide was warmed and filtered. The filtrate was slowly diluted with 400 ml of ethanol, stirred and allowed to cool to room temperature. The solid was collected, washed with ethanol, then ether and dried, giving 46.0 g of 8-amino-1,3,6-naphthalenetrisulfonic acid, trisodium salt.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 51.2 g of 8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt in a mixture of 120 ml of water and 21.0 ml of 5 N sodium hydroxide was warmed and then filtered. The filtrate was slowly diluted with 400 ml of ethanol. The mixture was cooled to room temperature and the solid was collected by filtration, washed with ethanol, then ether and dried at 110° C. overnight giving 46.0 g of 8-amino-1,3,6-naphthalenetrisulfonic acid, trisodium salt.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

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